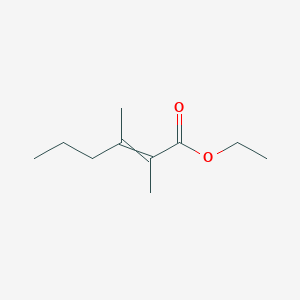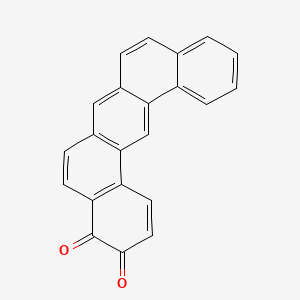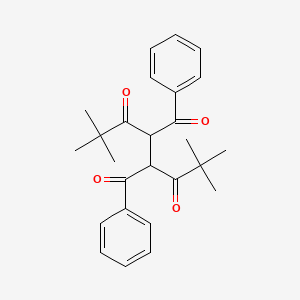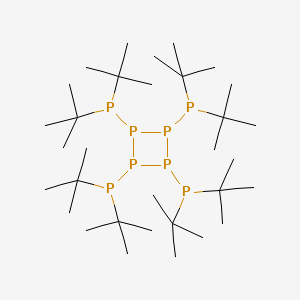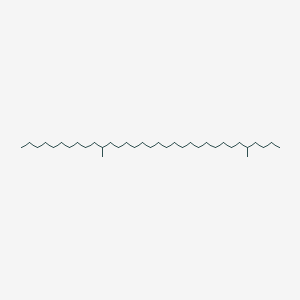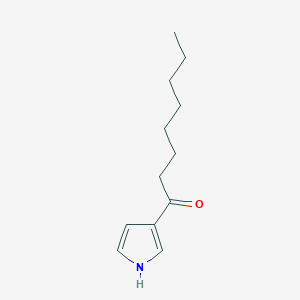![molecular formula C22H27N5O B14291793 N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 115129-59-4](/img/structure/B14291793.png)
N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is a complex organic compound that features both diphenylmethoxy and imidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine typically involves multiple steps, starting with the preparation of the diphenylmethoxy and imidazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine involves its interaction with specific molecular targets, such as imidazole receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Diphenhydramine: Shares the diphenylmethoxy moiety.
Histamine: Contains the imidazole ring.
Cimetidine: Another imidazole-containing compound used in medicine.
Uniqueness
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is unique due to its combination of both diphenylmethoxy and imidazole moieties, which confer distinct chemical and biological properties not found in the individual components.
属性
CAS 编号 |
115129-59-4 |
|---|---|
分子式 |
C22H27N5O |
分子量 |
377.5 g/mol |
IUPAC 名称 |
1-(2-benzhydryloxyethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C22H27N5O/c23-22(25-13-7-12-20-16-24-17-27-20)26-14-15-28-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,16-17,21H,7,12-15H2,(H,24,27)(H3,23,25,26) |
InChI 键 |
HRKLSLHRTZOWMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNC(=NCCCC3=CN=CN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
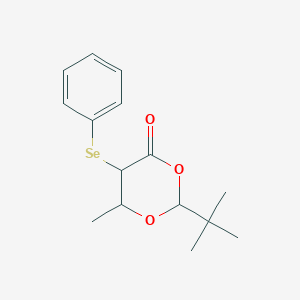
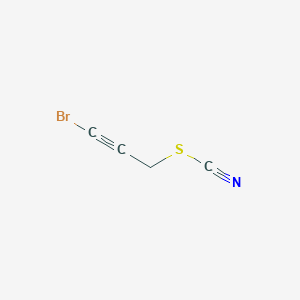

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
